Cas no 934-60-1 (6-Methylpicolinic acid)

6-Methylpicolinic acid is a heterocyclic organic compound with the molecular formula C7H7NO2, featuring a methyl group at the 6-position of the picolinic acid scaffold. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of metal-chelating agents and bioactive molecules. Its pyridine-carboxylic acid structure enables coordination with metal ions, making it useful in catalysis and material science applications. The methyl substitution enhances its lipophilicity, which can influence solubility and reactivity in synthetic pathways. High purity grades are available for precision applications, ensuring consistent performance in research and industrial processes.
6-Methylpicolinic acid structure
6-Methylpicolinic acid structure
商品名:6-Methylpicolinic acid
CAS番号:934-60-1
MF:C7H7NO2
メガワット:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282

6-Methylpicolinic acid 化学的及び物理的性質

名前と識別子

    • 6-Methyl-2-pyridinecarboxylic acid
    • 6-Methylpyridine-2-carboxylic acid
    • 2-Pyridinecarboxylic acid, 6-methyl-
    • 6-methyl-2-picolinic acid
    • 6-Methylpicolinic acid
    • 2-Carboxy-6-methylpyridine
    • NSC 109143
    • NSC 26023
    • 2-Picoline-6-carboxylic acid
    • 6-methyl-2-picolinicacid
    • Picolinic acid, 6-methyl-
    • 6-methyl-picolinic acid
    • 6-methyl picolinic acid
    • LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • KB675Y352L
    • 6-Methyl-pyridine-2-carboxylic acid
    • 2-METHYL-6-PYRIDINECARBOXYLIC ACID
    • 6-Methyl-2-pyridinecarboxylicacid
    • NSC
    • 6-Methyl-2-pyridinecarboxylic acid (ACI)
    • Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
    • 6-Methyl-3-picolinic acid
    • FG-0452
    • GEO-01924
    • DTXCID40161907
    • EN300-28863
    • MFCD00023481
    • SCHEMBL118409
    • Q27282160
    • W-100242
    • AO-801/41077373
    • AKOS005255224
    • 934-60-1
    • AC-7509
    • DTXSID20239416
    • 6-methyl-2-pyridylcarboxylic acid
    • 2-Carboxylic Acid-6-Methyl Pyridine
    • CS-W002139
    • LTUUGSGSUZRPRV-UHFFFAOYSA-
    • pyridine, 2-carboxy-6-methyl-
    • BBL023748
    • M0873
    • EINECS 213-287-4
    • CHEMBL1650458
    • CL0233
    • UNII-KB675Y352L
    • AB01368
    • NSC-26023
    • NSC26023
    • HY-W002139
    • STL362881
    • DB-307154
    • 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
    • SY004175
    • 6 -methyl-2-pyridylcarboxylic acid
    • NS00039560
    • Z278017928
    • MDL: MFCD00023481
    • インチ: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
    • InChIKey: LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=C(C)N=1)O

計算された属性

  • せいみつぶんしりょう: 137.04800
  • どういたいしつりょう: 137.047678
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 50.2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.23
  • ゆうかいてん: 127.0 to 132.0 deg-C
  • ふってん: 100 °C/4.5 mmHg(lit.)
  • フラッシュポイント: 100℃/4.5mm
  • 屈折率: 1.561
  • PSA: 50.19000
  • LogP: 1.08820
  • ようかいせい: 未確定

6-Methylpicolinic acid セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39-S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Store at room temperature

6-Methylpicolinic acid 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methylpicolinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M0873-25G
6-Methylpyridine-2-carboxylic Acid
934-60-1 >98.0%(T)(HPLC)
25g
¥1285.00 2024-04-15
Enamine
EN300-28863-0.5g
6-methylpyridine-2-carboxylic acid
934-60-1 95%
0.5g
$21.0 2023-09-06
Enamine
EN300-28863-10.0g
6-methylpyridine-2-carboxylic acid
934-60-1 95%
10g
$72.0 2023-05-03
Enamine
EN300-28863-100.0g
6-methylpyridine-2-carboxylic acid
934-60-1 95%
100g
$462.0 2023-05-03
Chemenu
CM173681-500g
6-Methyl-2-pyridinecarboxylic acid
934-60-1 98%
500g
$795 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046976-100g
6-Methylpicolinic acid
934-60-1 98%
100g
¥890.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M62770-25g
6-Methyl-2-pyridinecarboxylic acid
934-60-1
25g
¥376.0 2021-09-04
eNovation Chemicals LLC
D402486-500g
2-Picoline-6-carboxylic acid
934-60-1 97%
500g
$2700 2024-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032689-5g
6-Methylpicolinic acid
934-60-1 98%
5g
¥89 2024-05-20
TRC
M337943-500mg
6-Methyl-2-pyridinecarboxylic Acid
934-60-1
500mg
$ 65.00 2022-06-03

6-Methylpicolinic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Synthesis and resolution of substituted pipecolic acids
Overberger, C. G.; Shalati, M. D., European Polymer Journal, 1983, 19(10-11), 1055-65

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation
, Japan, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Chromium trioxide
リファレンス
Liquid-phase oxidation of 2,6-lutidine and 2,4,6-collidine with sodium bichromate and chromium trioxide
Kreile, D.; Milman, I. A.; Eglite, D.; Krumina, L.; Sile, D.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1978, 51(7), 1644-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  N-Hydroxyphthalimide ,  Manganese diacetate Solvents: Acetic acid
リファレンス
Preparation of carboxylic acids by oxidation with molecular oxygen
, Japan, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  300 min, 60 °C; 5 h, rt
リファレンス
A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Picolinic or 6-methylpicolinic acids
, USSR, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system
Gutkowska, Bozenna; Kabzinska, Zofia; Slowinski, Tomasz, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 9

はんのうじょうけん
1.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt
リファレンス
Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties
Senegas, Jean-Michel; Bernardinelli, Gerald; Imbert, Daniel; Bunzli, Jean-Claude G.; Morgantini, Pierre-Yves; et al, Inorganic Chemistry, 2003, 42(15), 4680-4695

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol ,  Water ;  12 h, 50 °C
リファレンス
Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene
Zhong, Qi-Di; Xue, Yun-Zhou; Yan, Hong; Song, Xiu-Qing; Zhong, Ru-Gang, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 80 °C
リファレンス
Preparation of compounds for transforming growth factor receptor antagonists
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.3
リファレンス
Preparation of aryl sulfonamides as antagonists of CCR9 receptor
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 -
1.2 Reagents: Ammonia Solvents: Water
リファレンス
Catechol 2,3-dioxygenase-catalyzed synthesis of picolinic acids from catechols
Asano, Yasuhisa; Yamamoto, Yasushi; Yamada, Hideaki, Bioscience, 1994, 58(11), 2954-6

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Smart contrast agents for mri imaging
, United States, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ammonium chloride Solvents: Water ;  10 min, 50 °C
リファレンス
Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles
Matthews, Colette; Rossiter, John T.; Ribbons, Douglas W.; Geary, Philip J.; Ryback, George; et al, Biocatalysis and Biotransformation, 1995, 12(4), 241-54

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition
Malkov, Andrei V.; Hand, John B.; Kocovsky, Pavel, Chemical Communications (Cambridge, 2003, (15), 1948-1949

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Water ;  54 h, pH 7, 30 °C
1.2 Reagents: Methanol
リファレンス
Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane
Yoshida, Toyokazu; Sada, Yuki; Nagasawa, Toru, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Pyridine derivatives
, Japan, , ,

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Use of indazole compound for treating psoriasis
, World Intellectual Property Organization, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
リファレンス
Smart contrast agents using cyclodextrin derivatives for MRI imaging
, World Intellectual Property Organization, , ,

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds
, Japan, , ,

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 27

はんのうじょうけん
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
リファレンス
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

6-Methylpicolinic acid Raw materials

6-Methylpicolinic acid Preparation Products

6-Methylpicolinic acid 関連文献

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Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid
A11008
清らかである:99%
はかる:500g
価格 ($):459.0